molecular formula C14H22N2 B13546126 N-methyl-1-(2-phenylethyl)piperidin-4-amine

N-methyl-1-(2-phenylethyl)piperidin-4-amine

Número de catálogo: B13546126
Peso molecular: 218.34 g/mol
Clave InChI: GRGJMBLGCFJMPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Fórmula molecular

C14H22N2

Peso molecular

218.34 g/mol

Nombre IUPAC

N-methyl-1-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-15-14-8-11-16(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3

Clave InChI

GRGJMBLGCFJMPP-UHFFFAOYSA-N

SMILES canónico

CNC1CCN(CC1)CCC2=CC=CC=C2

Origen del producto

United States

Descripción

N-methyl-1-(2-phenylethyl)piperidin-4-amine is a piperidine derivative featuring a phenethyl group attached to the piperidine nitrogen and a methyl group at the 4-amino position. Notably, its close relative, N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP), is a critical precursor in fentanyl synthesis and a metabolite of several synthetic opioids . The substitution of the N-phenyl group with N-methyl likely alters its pharmacological and toxicological profiles, though empirical studies are needed to confirm these effects.

Métodos De Preparación

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Formation of 4-Aminopiperidine Intermediate
  • 4-piperidone hydrochloride is reacted with methylamine under reductive amination conditions.
  • The reaction is often conducted in a suitable solvent such as methanol or dichloromethane.
  • Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imine to the corresponding 4-aminopiperidine derivative.
  • The reaction is typically carried out at room temperature for several hours to ensure complete conversion.
Step 2: N-1 Phenethylation
  • The 4-aminopiperidine intermediate is then alkylated at the nitrogen (N-1 position) with phenethyl bromide or chloride.
  • This step is performed in the presence of a base such as potassium carbonate or sodium hydroxide to maintain a highly alkaline medium (pH > 14).
  • The reaction proceeds via nucleophilic substitution, typically in polar aprotic solvents like acetonitrile or dimethylformamide.
  • Reaction times vary from several hours to overnight at elevated temperatures (50–80 °C) to achieve high conversion.
Step 3: Purification and Isolation
  • After completion of the alkylation, the reaction mixture is quenched with ice-cold water.
  • The product is extracted using halogenated solvents such as dichloromethane or dichloroethane.
  • The organic layer is washed with aqueous sodium hydroxide to neutralize any acid impurities.
  • The crude product is purified by recrystallization or chromatography to yield pure N-methyl-1-(2-phenylethyl)piperidin-4-amine.

Reaction Conditions and Parameters

Step Reaction Reagents & Conditions Notes Yield (%)
1 Reductive amination of 4-piperidone with methylamine Sodium triacetoxyborohydride, methanol/DCM, RT, 4–6 h Mild conditions, avoids over-reduction 85–90
2 N-alkylation with phenethyl bromide Phenethyl bromide, K2CO3 or NaOH, acetonitrile, 50–80 °C, 15–30 h Highly alkaline medium (pH >14) enhances substitution 75–85
3 Extraction and purification Ice-cold water quench, DCM extraction, washing with NaOH Use of halogenated solvents for efficient extraction 80–90

Alternative Synthetic Routes and Notes

  • Some protocols start with 4-anilinopiperidine derivatives, but for N-methyl-4-amine, direct reductive amination with methylamine is preferred.
  • Phenethyl halides can be bromide, chloride, or iodide, with bromide generally preferred due to reactivity and availability.
  • The reaction in step 2 can be performed with or without prior purification of the 4-aminopiperidine intermediate, depending on the desired purity and scale.
  • Use of cesium carbonate as a base has been reported to improve yields in alkylation steps.
  • The overall process avoids hazardous reagents like lithium aluminum hydride in favor of milder reducing agents, improving safety and scalability.

Research Results and Analytical Data

  • Yields for the overall synthesis typically range from 60% to 85%, depending on reaction optimization.
  • Purity of the final compound is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
  • The N-methyl group is clearly identified in NMR by a singlet at ~2.2–2.5 ppm.
  • The phenethyl substituent shows characteristic aromatic proton signals between 7.2–7.4 ppm and methylene protons at 2.7–3.0 ppm.
  • The piperidine ring protons appear as multiplets in the 1.5–3.5 ppm range.
  • Chromatographic purity is typically >98% after purification.

Summary Table of Key Synthetic Steps

Step No. Intermediate/Product Reaction Type Reagents Conditions Yield (%) Comments
1 4-Aminopiperidine Reductive amination 4-piperidone hydrochloride, methylamine, sodium triacetoxyborohydride RT, 4–6 h 85–90 Mild, high-yielding
2 N-Phenethyl-4-aminopiperidine N-alkylation Phenethyl bromide, K2CO3 or NaOH 50–80 °C, 15–30 h 75–85 Requires strong base, polar aprotic solvent
3 This compound Purification Extraction with DCM, washing with NaOH RT 80–90 High purity product

Aplicaciones Científicas De Investigación

N-methyl-1-(2-phenylethyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-methyl-1-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites or altering the function of ion channels.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and toxicological differences between N-methyl-1-(2-phenylethyl)piperidin-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity Toxicity/Genotoxicity References
This compound C14H22N2 ~218.34* N-methyl, phenethyl side chain Unknown (presumed low opioid activity) Not reported
N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) C19H24N2 280.41 N-phenyl, phenethyl side chain Weak opioid metabolite; low potency Potential genotoxic impurity
N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine C20H26N2O 310.44 4-methoxy-phenyl substitution Not reported Methoxy group may alter metabolism
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine C13H21N3 219.33 Pyridinyl substitution Unstudied; pyridine may enhance solubility No data
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine C10H16N4 192.26 Pyrimidine ring Potential CNS activity No genotoxicity data
N-(2-methoxyethyl)-1-methylpiperidin-4-amine C9H20N2O 172.27 Methoxyethyl group Unreported; polar substituent Not studied

*Calculated based on molecular formula.

Structural and Functional Insights

N-Substituent Effects :

  • N-methyl vs. N-phenyl : The methyl group in the target compound reduces steric hindrance compared to the phenyl group in 4-ANPP. This may enhance bioavailability but diminish opioid receptor affinity, as phenyl groups in fentanyl analogs are critical for µ-opioid receptor binding .
  • Heterocyclic Substitutions : Compounds with pyridine (e.g., ) or pyrimidine (e.g., ) rings introduce aromatic heterocycles that could modulate electronic properties and receptor interactions.

Phenethyl Side Chain :

  • The phenethyl moiety is conserved across many opioid derivatives, including fentanyl analogs. Its removal or substitution (e.g., with pyridinyl or methoxyethyl groups) significantly alters pharmacokinetics and potency .

Metabolic and Toxicological Profiles: 4-ANPP is a known genotoxic impurity due to DNA damage observed in unscheduled DNA synthesis (UDS) assays . The methyl substitution in the target compound may mitigate this risk, though empirical validation is required. Methoxy-substituted derivatives (e.g., ) may undergo O-demethylation, increasing metabolic complexity .

Pharmacological Activity

  • 4-ANPP : Exhibits negligible opioid activity (~3 orders of magnitude less potent than morphine) as a metabolite of acryloylfentanyl .
  • Pyridine/Pyrimidine Analogs: Heterocyclic substitutions may shift activity toward non-opioid receptors (e.g., serotonin or NMDA receptors), though specific data are lacking .

Forensic and Regulatory Considerations

  • 4-ANPP : Scheduled in many jurisdictions due to its role in illicit fentanyl synthesis .
  • Target Compound : The absence of a phenyl group may exempt it from controlled substance regulations, though structural similarity to 4-ANPP warrants scrutiny.

Actividad Biológica

N-methyl-1-(2-phenylethyl)piperidin-4-amine, commonly referred to as a synthetic opioid, has garnered attention for its biological activity, particularly its interaction with opioid receptors. This compound is structurally related to fentanyl analogs and exhibits significant analgesic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, metabolic pathways, and potential therapeutic applications.

This compound primarily acts as a μ-opioid receptor agonist . By binding to the μ-opioid receptors in the central nervous system (CNS), it inhibits the release of neurotransmitters involved in pain signaling pathways. This interaction results in potent analgesic effects comparable to traditional opioids like morphine and fentanyl .

Potency and Efficacy

Research indicates that this compound demonstrates high affinity for μ-opioid receptors. Its potency has been assessed through various assays, revealing an IC50 value similar to that of established opioid analgesics. For instance, studies show that compounds in the fentanyl series exhibit IC50 values in the nanomolar range, which suggests that this compound may also fall within this effective range .

Metabolic Pathways

The metabolism of this compound involves several enzymatic processes primarily occurring in the liver. Key metabolic pathways include:

  • N-dealkylation : This is facilitated by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to the formation of less active metabolites.
  • Hydroxylation : Hydroxylation can occur at various positions on the piperidine ring or the phenyl moieties, potentially affecting the biological activity of the metabolites .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceMethodologyFindings
Schneider & Brune (1986)Guinea pig ileum assayDemonstrated opioid-like activity; potency compared to morphine
PMC3563083 (2013)Receptor binding assaysHigh affinity for μ-opioid receptors; potential for analgesic applications
PMC4137794 (2014)In vivo analgesic testsComparable analgesic effects to fentanyl; significant pain relief observed

These studies collectively indicate that this compound possesses significant potential as an analgesic agent, warranting further investigation into its therapeutic applications.

Safety and Toxicology

As with many synthetic opioids, there are concerns regarding the safety profile of this compound. Reports indicate that compounds with similar structures can lead to severe side effects, including respiratory depression and dependence. Monitoring and regulation are crucial due to the potential for misuse associated with opioid medications .

Análisis De Reacciones Químicas

Oxidation Reactions

N-methyl-1-(2-phenylethyl)piperidin-4-amine undergoes oxidation at specific positions on the piperidine ring or phenylethyl group. Key reagents and outcomes include:

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) : Oxidizes the compound to ketones or carboxylic acids, depending on reaction conditions.

  • Hydrogen peroxide (H₂O₂) : Facilitates hydroxylation at the 2- or 3-position of the piperidine ring, forming bioactive hydroxy metabolites .

Metabolic studies reveal that CYP3A4-mediated hydroxylation occurs on the piperidine ring, phenylethyl moiety, or anilino group, producing metabolites like 4′-hydroxy derivatives . Subsequent oxidation can lead to catechol formation, which undergoes O-methylation via catechol-O-methyltransferase (COMT) .

Reduction Reactions

Reduction reactions modify the compound’s amine groups:

  • Hydrogen gas (H₂) with palladium catalyst (Pd/C) : Reduces double bonds or nitro groups, yielding secondary or tertiary amines.

  • Sodium borohydride (NaBH₄) : Selectively reduces carbonyl groups while preserving the piperidine ring.

These reactions are critical for synthesizing derivatives with enhanced opioid receptor binding or stability.

Substitution Reactions

The compound participates in nucleophilic substitution reactions:

  • Alkyl halides or acyl chlorides : Introduce functional groups (e.g., methyl, propionyl) at the piperidine nitrogen or phenylethyl chain.

  • Sulfonyl chlorides : Form sulfonamide derivatives, altering solubility and pharmacokinetic properties.

For example, N-dealkylation via Grignard reagents replaces the phenylethyl group with other alkyl chains.

Metabolic Pathways

In biological systems, the compound undergoes extensive metabolism:

Reaction TypeEnzymes/ReagentsMajor MetabolitesBiological Impact
N-dealkylationCYP3A4Nor-metabolitesReduced receptor affinity
HydroxylationCYP3A44′-hydroxy derivativesPotential bioactivity
O-MethylationCOMTMethoxy-catechol metabolitesEnhanced excretion
GlucuronidationUGT enzymesGlucuronide conjugatesDetoxification

Hydroxylated metabolites may retain pharmacological activity, while glucuronidation facilitates renal elimination .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-1-(2-phenylethyl)piperidin-4-amine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with a phenethyl halide under basic conditions. For example, analogous protocols for related compounds (e.g., N-phenyl derivatives) use sodium hydride or potassium carbonate in solvents like ethanol or acetonitrile . Critical parameters include temperature control (to minimize side reactions) and stoichiometric ratios of the alkylating agent. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR can confirm the presence of the methyl group (δ ~2.3 ppm for N–CH₃) and phenethyl moiety (δ ~7.2–7.4 ppm for aromatic protons). HRMS provides exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 280.4 for C₁₉H₂₄N₂) . Comparative analysis with reference standards (e.g., LGC Standards materials) ensures structural fidelity .

Q. What preliminary pharmacological assays are recommended to assess the biological activity of this compound?

  • Methodological Answer : Receptor binding assays (e.g., opioid receptor subtypes μ, κ, δ) using radioligand displacement studies are foundational. Competitive binding protocols with [³H]-naloxone or [³H]-DAMGO can quantify affinity (Kᵢ values). Functional assays (e.g., GTPγS binding) may further evaluate agonist/antagonist properties .

Advanced Research Questions

Q. How can researchers optimize the alkylation step during synthesis to mitigate competing N-demethylation or over-alkylation side reactions?

  • Methodological Answer : Kinetic control via slow addition of the alkylating agent and low-temperature conditions (0–5°C) reduces over-alkylation. Protecting group strategies (e.g., Boc for secondary amines) can prevent undesired N-demethylation. Monitoring reaction progress via TLC or LC-MS allows real-time adjustments . Solvent polarity (e.g., DMF vs. acetonitrile) also influences reaction selectivity .

Q. What analytical approaches resolve discrepancies in receptor binding data between this compound and its structural analogs (e.g., N-phenyl derivatives)?

  • Methodological Answer : Comparative molecular docking studies using cryo-EM or X-ray crystallography data of receptor-ligand complexes can identify steric or electronic differences. For example, the methyl group in N-methyl derivatives may alter hydrogen-bonding interactions compared to bulkier phenyl substituents . Additionally, purity validation via HPLC (≥98%) and elemental analysis ensures data reliability .

Q. How can researchers design selective analogs of this compound to target specific receptor subtypes while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular dynamics simulations) can identify critical substituents. For instance, introducing electron-withdrawing groups on the phenyl ring or modifying the piperidine ring’s conformation (e.g., chair vs. boat) may enhance selectivity for μ-opioid receptors over κ subtypes . Functional assays with truncated analogs (e.g., removal of the phenethyl group) can further isolate pharmacophore contributions .

Q. What strategies are employed to address batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

  • Methodological Answer : Rigorous quality control protocols, including NMR and LC-MS consistency checks, ensure batch reproducibility. Standardizing reaction conditions (e.g., inert atmosphere, reagent purity ≥99%) minimizes variability. Collaborative validation with independent labs using shared reference materials (e.g., LGC Standards) enhances cross-study reliability .

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on the compound’s μ-opioid receptor affinity (e.g., Kᵢ = 10 nM vs. 50 nM).
    • Resolution Steps :

Verify compound purity and stereochemistry (chiral HPLC if applicable).

Replicate assays using identical buffer conditions (pH, ion concentration).

Cross-validate with orthogonal methods (e.g., functional cAMP inhibition vs. radioligand binding).

Compare against structurally validated reference standards .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.